Cas no 577-68-4 (m-Hemipinic Acid)
m-Hemipinic Acid Chemical and Physical Properties
Names and Identifiers
-
- m-Hemipinic Acid
- 4,5-dimethoxyphthalic acid
- 1,4,5-dimethoxy
- 2-carboxy-4,5-dimethoxybenzoic acid
- 4,5-Dimethoxy-1,2-benzoldicarbonsaeure
- 4,5-dimethoxybenzene-1,2-dicarboxylic acid
- 4,5-dimethoxy-phthalic acid
- meta-hemipinic acid
- m-Hemipic acid
- m-opianic acid
- Phthalic acid,5-dimethoxy
- DTXSID00302955
- Z1993522302
- 4,5-Dimethoxyphthalicacid
- 4,2-benzenedicarboxylic acid
- AS-83115
- 4,5-Dimethoxy-1,2-benzenedicarboxylic acid
- EN300-365412
- 1, 4,5-dimethoxy-
- 4, 5-Dimethoxy-1,2-benzenedicarboxylic acid
- Phthalic acid,5-dimethoxy-
- metahemipinic acid
- NSC-155484
- SCHEMBL1417516
- 1,2-Benzenedicarboxylic acid, 4,5-dimethoxy-
- 577-68-4
- CHEBI:174164
- NSC155484
- AKOS000277924
- Veratrole-4,5-dicarboxylic acid
- E84442
- Phthalic acid, 4,5-dimethoxy-
- Metahemipic acid
- DB-255314
-
- MDL: MFCD08693608
- Inchi: 1S/C10H10O6/c1-15-7-3-5(9(11)12)6(10(13)14)4-8(7)16-2/h3-4H,1-2H3,(H,11,12)(H,13,14)
- InChI Key: SKBDLRWFSRLIPP-UHFFFAOYSA-N
- SMILES: O(C)C1=CC(C(=O)O)=C(C(=O)O)C=C1OC
Computed Properties
- Exact Mass: 226.04800
- Monoisotopic Mass: 226.048
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 249
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 93.1A^2
- XLogP3: 0.9
Experimental Properties
- Density: 1.391
- Boiling Point: 394.7°C at 760 mmHg
- Flash Point: 157.1°C
- Refractive Index: 1.572
- PSA: 93.06000
- LogP: 1.10020
m-Hemipinic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | H245650-250mg |
m-Hemipinic Acid |
577-68-4 | 250mg |
$201.00 | 2023-05-18 | ||
| TRC | H245650-500mg |
m-Hemipinic Acid |
577-68-4 | 500mg |
$374.00 | 2023-05-18 | ||
| TRC | H245650-1g |
m-Hemipinic Acid |
577-68-4 | 1g |
$ 525.00 | 2022-06-04 | ||
| eNovation Chemicals LLC | Y0994066-5g |
4,5-dimethoxyphthalic acid |
577-68-4 | 95% | 5g |
$1200 | 2024-08-02 | |
| TRC | H245650-1000mg |
m-Hemipinic Acid |
577-68-4 | 1g |
$638.00 | 2023-05-18 | ||
| Alichem | A019149821-5g |
4,5-Dimethoxyphthalic acid |
577-68-4 | 97% | 5g |
$1393.60 | 2023-09-01 | |
| Alichem | A019149821-10g |
4,5-Dimethoxyphthalic acid |
577-68-4 | 97% | 10g |
$1949.70 | 2023-09-01 | |
| Alichem | A019149821-25g |
4,5-Dimethoxyphthalic acid |
577-68-4 | 97% | 25g |
$3417.00 | 2023-09-01 | |
| Enamine | EN300-365412-0.05g |
4,5-dimethoxybenzene-1,2-dicarboxylic acid |
577-68-4 | 95% | 0.05g |
$245.0 | 2023-03-02 | |
| Enamine | EN300-365412-0.1g |
4,5-dimethoxybenzene-1,2-dicarboxylic acid |
577-68-4 | 95% | 0.1g |
$366.0 | 2023-03-02 |
m-Hemipinic Acid Suppliers
m-Hemipinic Acid Related Literature
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
Additional information on m-Hemipinic Acid
Introduction to m-Hemipinic Acid (CAS No. 577-68-4)
m-Hemipinic Acid, chemically designated as m-Hemipinic Acid (CAS No. 577-68-4), is a significant compound in the field of pharmaceutical and chemical research. This compound, belonging to the family of pyridine derivatives, has garnered considerable attention due to its unique structural properties and potential applications in various biochemical pathways. The molecular structure of m-Hemipinic Acid features a hemipinacolic acid moiety attached to a pyridine ring, which contributes to its distinct reactivity and functionality.
The compound's chemical formula is C₈H₈O₃, reflecting its composition of carbon, hydrogen, and oxygen atoms. The presence of multiple reactive sites on its structure makes m-Hemipinic Acid a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents. Its ability to participate in various chemical reactions, such as esterification and condensation, underscores its importance in synthetic chemistry.
In recent years, m-Hemipinic Acid has been extensively studied for its potential role in drug discovery and development. Researchers have explored its applications in the synthesis of bioactive molecules that target specific enzymatic pathways involved in diseases such as cancer, inflammation, and neurological disorders. The compound's structural motif is particularly interesting because it can mimic natural substrates or inhibitors, thereby facilitating the design of targeted therapeutic interventions.
One of the most compelling aspects of m-Hemipinic Acid is its role as a precursor in the synthesis of more complex pharmacophores. For instance, derivatives of m-Hemipinic Acid have been utilized to create molecules with enhanced binding affinity and selectivity for biological targets. This has led to several promising candidates entering preclinical studies for their efficacy in treating various conditions. The compound's versatility allows chemists to modify its structure in numerous ways, enabling the tailoring of properties such as solubility, stability, and metabolic clearance.
The latest research on m-Hemipinic Acid has also highlighted its potential in materials science. Its ability to form stable complexes with metal ions has opened up avenues for developing new catalysts and functional materials. These complexes exhibit unique catalytic properties that could be harnessed for industrial applications, including the conversion of pollutants into less harmful substances. Additionally, the compound's interaction with light has sparked interest in its use as a component in photoreactive materials.
From a biochemical perspective, m-Hemipinic Acid has been investigated for its effects on cellular processes. Studies have shown that certain derivatives can modulate the activity of enzymes involved in signal transduction pathways. This modulation can lead to changes in cellular behavior that may be beneficial in therapeutic contexts. For example, compounds derived from m-Hemipinic Acid have demonstrated inhibitory effects on kinases and phosphatases, which are key players in regulating cell growth and differentiation.
The synthesis of m-Hemipinic Acid itself is an area of active research. Chemists have developed efficient methods for producing this compound using renewable feedstocks and sustainable processes. These advancements not only make the compound more accessible but also align with global efforts to reduce the environmental impact of chemical manufacturing. The development of green chemistry approaches ensures that future applications of m-Hemipinic Acid will be both effective and environmentally responsible.
Another exciting development is the use of computational methods to predict the behavior of m-Hemipinic Acid and its derivatives. Molecular modeling techniques have enabled researchers to simulate interactions between m-Hemipinic Acid and biological targets at an atomic level. This computational insight accelerates the drug discovery process by allowing scientists to identify promising candidates before conducting costly experimental trials.
The future prospects for m-Hemipinic Acid are vast and multifaceted. As research continues to uncover new applications and refine synthetic methodologies, this compound is poised to play an increasingly important role in both academic research and industrial applications. Its unique properties make it a valuable tool for chemists and biologists alike, driving innovation across multiple disciplines.
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